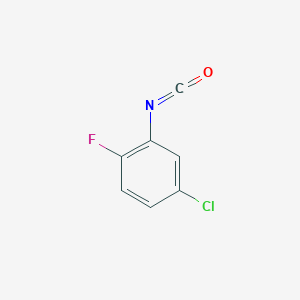

4-Chloro-1-fluoro-2-isocyanatobenzene

Description

Significance of Isocyanate Functional Group in Chemical Synthesis

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. rsc.orgrsc.org This reactivity is central to its importance in chemical synthesis. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, rendering it a prime target for nucleophilic addition. rsc.org

Isocyanates readily react with alcohols to form carbamates (urethanes), with amines to form ureas, and with water to form carbamic acids which can then decompose to an amine and carbon dioxide. researchgate.netacs.org These reactions are fundamental to the production of a vast array of polymers, most notably polyurethanes, which have widespread applications in foams, elastomers, coatings, and adhesives. utm.myresearchgate.net The versatility of the isocyanate group allows for the precise construction of complex molecules and macromolecules.

Role of Halogen Substitution in Aromatic Systems for Modulating Reactivity

The presence of halogen substituents on an aromatic ring significantly influences the ring's electron density and, consequently, its reactivity. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). stackexchange.comquora.com

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect is generally deactivating, making the ring less susceptible to electrophilic aromatic substitution. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene (B151609) ring. This effect donates electron density to the ring, particularly at the ortho and para positions. quora.com

Positional Isomerism and Electronic Effects in Halogenated Isocyanatobenzenes

The specific placement of halogen and isocyanate groups on the benzene ring, known as positional isomerism, has a profound impact on the molecule's electronic properties and reactivity. nih.gov In 4-Chloro-1-fluoro-2-isocyanatobenzene, the substituents are arranged in a 1,2,4-pattern.

Overview of Current Research Trajectories for Aryl Isocyanates

Current research involving aryl isocyanates is diverse and expanding. A significant area of focus is the development of sustainable and environmentally benign methods for their synthesis, aiming to move away from the use of hazardous reagents like phosgene (B1210022). researchgate.net This includes exploring alternative carbonylation methods and utilizing bio-based precursors. acs.org

In polymer chemistry, there is ongoing research into the synthesis of novel polyurethanes and polyureas with tailored properties for advanced applications, such as biomedical devices, smart materials, and high-performance coatings. utm.myacs.org This often involves the design and synthesis of new, functionalized aryl isocyanate monomers. Furthermore, the unique reactivity of aryl isocyanates continues to be exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where they serve as key intermediates. chemicalbook.com The development of new catalytic systems for reactions involving isocyanates is also an active area of investigation. rsc.org

Properties

IUPAC Name |

4-chloro-1-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUGNQDGAZJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-31-5 | |

| Record name | 4-chloro-1-fluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1 Fluoro 2 Isocyanatobenzene

Precursor Synthesis Strategies

Synthesis of Substituted Nitrobenzene (B124822) Intermediates

The construction of the substituted nitrobenzene core of the precursor molecule can be achieved through various synthetic routes. These methods are carefully selected to ensure high yields and purity of the desired isomer.

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are pivotal in the synthesis of various substituted aromatic compounds. organic-chemistry.org While not a direct method for introducing a nitro group, diazotization followed by thermal decomposition is a key step in the introduction of other functionalities, such as the fluoro group in the Schiemann reaction. wikipedia.org The Sandmeyer reaction, a related process, utilizes copper salts to catalyze the replacement of the diazonium group with a halide or cyanide. wikipedia.orgbyjus.com These reactions are powerful tools for manipulating the substitution pattern on the aromatic ring, which is essential for constructing the 4-chloro-2-fluoronitrobenzene (B1582716) precursor.

A well-documented and efficient route to 4-chloro-2-fluoronitrobenzene begins with the readily available starting material, 3-chloroaniline (B41212). researchgate.net This multi-step synthesis is designed to introduce the nitro and fluoro groups in a regiocontrolled manner. The key steps in this synthesis are outlined below:

Acetylation: The amino group of 3-chloroaniline is first protected by acetylation with acetic anhydride (B1165640) to form 3-chloroacetanilide. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions. researchgate.net

Nitration: The 3-chloroacetanilide is then nitrated using a mixture of fuming nitric acid in acetic acid and acetic anhydride at low temperatures (-10 to 5 °C). The acetylamino group directs the incoming nitro group to the para position, yielding 5-chloro-2-nitroacetanilide with high selectivity. researchgate.net

Deprotection (Hydrolysis): The acetyl group is removed by hydrolysis with an aqueous solution of hydrogen chloride under reflux conditions to yield 5-chloro-2-nitroaniline (B48662). researchgate.net

Schiemann Reaction: The final step in the precursor synthesis is the Schiemann reaction. The 5-chloro-2-nitroaniline is diazotized with sodium nitrite (B80452) in the presence of a strong acid, and the resulting diazonium salt is then treated with hexafluorophosphoric acid or a similar fluoride (B91410) source. Thermal decomposition of the diazonium salt introduces the fluorine atom at the 2-position, yielding the desired 4-chloro-2-fluoronitrobenzene with high purity. researchgate.net

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1. Acetylation | 3-Chloroaniline | Acetic anhydride, Water | 3-Chloroacetanilide | Protection of the amino group |

| 2. Nitration | 3-Chloroacetanilide | Fuming nitric acid, Acetic acid, Acetic anhydride | 5-Chloro-2-nitroacetanilide | Regioselective introduction of the nitro group |

| 3. Deprotection | 5-Chloro-2-nitroacetanilide | 10% Hydrogen chloride (aqueous) | 5-Chloro-2-nitroaniline | Removal of the acetyl protecting group |

| 4. Schiemann Reaction | 5-Chloro-2-nitroaniline | Sodium nitrite, HCl, Hexafluorophosphoric acid, Heat | 4-Chloro-2-fluoronitrobenzene | Introduction of the fluorine atom via diazotization |

Reduction of Nitro Groups to Amino Groups

The conversion of the nitro group in 4-chloro-2-fluoronitrobenzene to an amino group is a critical reduction step to produce 4-chloro-2-fluoroaniline (B1294793), the direct precursor to the final isocyanate. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. nih.govnih.gov The choice of reducing agent and reaction conditions is important to ensure the selective reduction of the nitro group without affecting the chloro and fluoro substituents on the aromatic ring.

Commonly employed methods for the reduction of substituted nitrobenzenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. rsc.org The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures and pressures.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. nih.gov

Electrocatalytic Reduction: More recent and sustainable methods involve the electrocatalytic reduction of nitrobenzenes, which can be performed at room temperature in aqueous solutions, avoiding the need for high-pressure hydrogen gas or harsh reagents. nih.govresearchgate.net

| Method | Reducing Agent/Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Solvent (e.g., Methanol, Ethanol), Moderate temperature and pressure | High yields, clean reaction | Requires handling of hydrogen gas, potential for dehalogenation |

| Metal-Acid Systems | Fe/HCl, Sn/HCl, Zn/HCl | Aqueous or alcoholic solutions, often requires heating | Inexpensive reagents, well-established method | Generates significant amounts of metal waste, harsh acidic conditions |

| Electrocatalytic Reduction | Electron transfer from an electrode, often with a mediator | Aqueous solution, room temperature | Sustainable, mild conditions, high selectivity | Requires specialized equipment, may have lower throughput |

Isocyanate Formation Approaches

The final step in the synthesis of 4-chloro-1-fluoro-2-isocyanatobenzene is the conversion of the amino group of 4-chloro-2-fluoroaniline into an isocyanate group. This transformation is typically achieved through phosgenation or by using safer, phosgene-alternative reagents.

Phosgenation and Phosgene-Alternative Routes

Phosgenation: The traditional and most common industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.com This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. While highly effective, the use of phosgene is hazardous due to its extreme toxicity.

Phosgene-Alternative Routes: Due to the significant safety concerns associated with phosgene, considerable research has been dedicated to developing safer alternatives. nih.gov These alternatives often involve the use of phosgene surrogates such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govresearchgate.net Triphosgene, a stable crystalline solid, is often preferred as it is easier and safer to handle than gaseous phosgene. newdrugapprovals.org In the presence of a catalyst or upon heating, triphosgene decomposes to generate phosgene in situ, which then reacts with the amine.

Other non-phosgene routes for isocyanate synthesis include: researchgate.net

Reaction of formamides with diorganocarbonates: This method involves the reaction of an N-substituted formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting intermediate to yield the isocyanate. google.com

Alcoholysis of ureas: N-aryl carbamates, which can be thermally decomposed to isocyanates, can be prepared by the alcoholysis of N-aryl ureas. researchgate.net

Reductive or oxidative carbonylation: These methods utilize carbon monoxide to introduce the carbonyl group, thus avoiding the use of phosgene. nih.gov

| Method | Reagent(s) | Key Features |

|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Highly efficient, traditional industrial method; extremely hazardous. |

| Phosgene-Alternative (Diphosgene) | Trichloromethyl chloroformate | Liquid phosgene surrogate; still highly toxic. |

| Phosgene-Alternative (Triphosgene) | Bis(trichloromethyl) carbonate | Solid, safer to handle phosgene surrogate; generates phosgene in situ. newdrugapprovals.org |

| Non-Phosgene (Formamide Route) | Diorganocarbonates | Avoids the use of phosgene and its direct surrogates. google.com |

| Non-Phosgene (Urea Route) | Alcohols (for alcoholysis of urea) | Forms a carbamate (B1207046) intermediate that can be converted to the isocyanate. researchgate.net |

Reactions of Aromatic Amines with Bis(trichloromethyl) Carbonate (BTC)

The synthesis of this compound is commonly achieved through the reaction of its corresponding aromatic amine precursor, 4-chloro-2-fluoroaniline, with bis(trichloromethyl) carbonate (BTC), also known as triphosgene. prepchem.comprepchem.comchemicalbook.com BTC serves as a solid, safer-to-handle substitute for the highly toxic gaseous phosgene. researchgate.netcommonorganicchemistry.com The fundamental reaction mechanism involves the in-situ generation of phosgene from the decomposition of BTC, which is often facilitated by a catalyst or heat. researchgate.netacs.orgresearchgate.net

The process begins with the nucleophilic attack of the primary amine (4-chloro-2-fluoroaniline) on the carbonyl carbon of the in-situ generated phosgene. This forms an unstable N-(4-chloro-2-fluorophenyl)carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride (HCl) from this intermediate yields the final product, this compound. universiteitleiden.nlgoogle.com Stoichiometrically, one mole of BTC can react with three moles of the primary amine, producing three moles of the isocyanate and six moles of HCl as a byproduct. researchgate.netrsc.org

Due to the production of hydrochloric acid, a base is typically added to the reaction mixture to act as an acid scavenger, driving the reaction to completion and preventing unwanted side reactions. rsc.orgresearchgate.net

Reaction Conditions and Optimization for Synthesis

The successful synthesis of this compound using BTC is highly dependent on the careful control and optimization of various reaction parameters, including the choice of solvent, temperature, and the use of catalysts.

Solvent Systems and Their Influence

The selection of an appropriate solvent is critical for modulating reactant solubility, reaction temperature, and facilitating product isolation. Various organic solvents have been successfully employed in the synthesis of aromatic isocyanates using BTC.

Chlorinated Solvents : Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) are frequently used due to their inert nature and ability to dissolve both the amine substrate and BTC. researchgate.netrsc.orgresearchgate.netscientific.net

Aromatic Hydrocarbons : Toluene (B28343) is another common solvent, particularly noted in the synthesis of a closely related isomer, 4-chloro-2-fluorophenyl isocyanate. prepchem.com Its higher boiling point allows for reactions to be conducted at elevated temperatures.

Ethers and Esters : Solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) have also been reported, offering different polarity and boiling point profiles. researchgate.netscispace.com

The influence of the solvent is primarily linked to its boiling point, which dictates the maximum reaction temperature at atmospheric pressure, and its ability to dissolve the starting materials and intermediates effectively. The miscibility of the solvent with water can also be a factor, especially during the workup phase to remove byproducts like hydrochloride salts. acs.org

| Solvent | Typical Reaction Temperature | Key Characteristics |

|---|---|---|

| Dichloromethane (DCM) | Room Temperature to Reflux (~40°C) | Inert, good solubility for reactants, volatile. |

| 1,2-Dichloroethane | Elevated Temperatures (~75°C) | Higher boiling point than DCM, good solvent for nitroanilines. researchgate.netscientific.net |

| Toluene | Reflux (~111°C) | Allows for high reaction temperatures. prepchem.com |

| Ethyl Acetate | Reflux (~77°C) | Alternative to chlorinated solvents. researchgate.net |

Temperature and Pressure Control

Temperature is a critical parameter that significantly impacts reaction rate and product yield. The optimal temperature for the synthesis of aromatic isocyanates using BTC can vary widely depending on the reactivity of the specific aromatic amine and the solvent used.

Published procedures show a broad range of effective reaction temperatures:

Room Temperature : Some reactions proceed rapidly, within minutes, at ambient temperature, particularly in solvents like DCM. rsc.org

Moderate Heat : A study on the synthesis of various nitrophenyl isocyanates identified an optimal temperature of 75°C, with reaction times of 5 to 6 hours. researchgate.netscientific.net

High Heat (Reflux) : Other preparations utilize higher temperatures, running the reaction at the solvent's reflux temperature for several hours. For instance, a synthesis in toluene was conducted at reflux for 16 hours, while another study reported optimal conditions at 125°C for 8 hours. prepchem.comscispace.com

This variability highlights that the reaction temperature must be empirically optimized for the specific synthesis of this compound to maximize yield and minimize the formation of byproducts, such as ureas from the reaction of the isocyanate product with unreacted amine. Most syntheses are performed at atmospheric pressure, with no special pressure controls indicated in the literature.

Catalytic Approaches

While the reaction can proceed thermally, the use of a catalyst, typically a tertiary amine base, is standard practice. These bases serve a dual role: they act as acid scavengers for the HCl produced and can also catalyze the decomposition of BTC into the reactive phosgene intermediate. acs.orgrsc.org

Commonly used bases include:

Triethylamine (NEt₃) : Frequently cited as an effective and soluble acid scavenger. rsc.orgresearchgate.net

Pyridine : Also used to promote the reaction, particularly in chlorination reactions involving BTC. nih.gov

Other Bases : Depending on the specific requirements of the synthesis, other organic bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) may be employed. nih.gov

The presence of a soluble base is particularly crucial in reactions involving polymeric amines to prevent cross-linking, a principle that underscores the importance of maintaining a homogeneous reaction environment for efficient conversion. rsc.org The base is typically used in stoichiometric excess relative to the amount of HCl that will be generated.

Novel Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, significant effort has been directed toward developing safer and more environmentally benign methods for isocyanate synthesis. The use of solid BTC is considered an improvement over gaseous phosgene, but research continues into entirely phosgene-free routes. researchgate.netnih.govacs.org

Several novel and greener synthetic strategies are being explored for the production of aromatic isocyanates:

Carbonylations : Reductive carbonylation of nitroaromatics (the precursor to the amine) and oxidative carbonylation of amines using carbon monoxide (CO) are promising alternatives that avoid chlorine chemistry. universiteitleiden.nlacs.org

Dimethyl Carbonate (DMC) : DMC is a non-toxic, environmentally friendly reagent that can be used as a phosgene substitute for synthesizing carbamates, which are then thermally decomposed to isocyanates. acs.org

Urea-Based Methods : This approach uses urea (B33335) and an alcohol to generate a carbamate intermediate, which subsequently yields the isocyanate. The byproducts are ammonia (B1221849) and alcohol, which can be recycled, making it a potentially zero-emission process. nih.govacs.org

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) : A recently developed phosgene-free method converts aromatic amines into isocyanates at room temperature using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org

Curtius Rearrangement : This classical reaction provides an alternative pathway starting from a carboxylic acid, which is converted to an acyl azide (B81097) that rearranges upon heating to the isocyanate. commonorganicchemistry.comrsc.org This route avoids the use of both phosgene and the aromatic amine precursor.

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| 4-chloro-2-fluoroaniline | Starting Material (Aromatic Amine) |

| Bis(trichloromethyl) carbonate (BTC / Triphosgene) | Reagent (Phosgene Substitute) |

| Phosgene | Reactive Intermediate |

| N-(4-chloro-2-fluorophenyl)carbamoyl chloride | Intermediate |

| Hydrogen chloride (HCl) | Byproduct |

| Dichloromethane (DCM) | Solvent |

| 1,2-dichloroethane | Solvent |

| Toluene | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Ethyl acetate | Solvent |

| Triethylamine (NEt₃) | Base/Catalyst |

| Pyridine | Base/Catalyst |

| Dimethyl Carbonate (DMC) | Green Reagent Alternative |

| Urea | Green Reagent Alternative |

| Di-tert-butyl dicarbonate (Boc₂O) | Green Reagent Alternative |

| 4-dimethylaminopyridine (DMAP) | Catalyst for Boc₂O route |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 Fluoro 2 Isocyanatobenzene

Electrophilic Nature of the Isocyanate Group

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom (R–N=C=O). The carbon atom at the center of this group is inherently electrophilic. This electrophilicity arises from the significant electronegativity difference between the carbon atom and the adjacent oxygen and nitrogen atoms. Both oxygen and nitrogen are more electronegative than carbon, leading to a polarization of the double bonds and drawing electron density away from the central carbon atom. This creates a partial positive charge (δ+) on the carbon, making it a prime target for attack by nucleophiles. nih.govyoutube.com

Computational analyses, such as Intrinsic Bond Orbitals (IBOs), confirm that the isocyanate carbon atom is partially positive. nih.gov This electron-deficient nature is the fundamental driver for the characteristic reactions of isocyanates, particularly nucleophilic addition reactions. The presence of electron-withdrawing substituents on the aromatic ring, such as the chlorine and fluorine atoms in 4-chloro-1-fluoro-2-isocyanatobenzene, further enhances this electrophilic character. innospk.com

| Feature | Description | Consequence |

| Bonding | R–N=C=O | Heterocumulene system with two perpendicular π-bonds. |

| Electronegativity | O > N > C | Creates bond polarity and a partial positive charge on the carbon atom. |

| Reactivity | Electrophilic Carbon | Susceptible to attack by electron-rich species (nucleophiles). |

Nucleophilic Addition Reactions

The primary mode of reaction for this compound involves the nucleophilic addition to the electrophilic carbon of the isocyanate group. youtube.cominnospk.comyoutube.com A wide range of nucleophiles, particularly those containing an active hydrogen atom like amines and alcohols, can react readily with the isocyanate.

Isocyanates react exothermically with primary and secondary amines to form substituted ureas. organic-chemistry.orgresearchgate.net The reaction mechanism involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in a stable urea (B33335) derivative.

The reaction of this compound with an amine (R-NH₂) proceeds as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient carbon of the isocyanate group.

Step 2: Proton Transfer: The pi electrons from the C=N bond shift to the nitrogen, which then abstracts a proton from the attacking amine, leading to the final urea product.

This reaction is a key process in the synthesis of various fine chemicals and is a common method for producing unsymmetrical ureas. researchgate.netorganic-chemistry.org

In a similar fashion, this compound reacts with alcohols to yield carbamates, also known as urethanes. organic-chemistry.orgorganic-chemistry.org The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol's oxygen to the isocyanate's nitrogen completes the reaction.

This reaction is fundamental in polyurethane chemistry. rsc.org The reaction can often be slow and may require a catalyst to proceed at a practical rate. google.com The general mechanism is analogous to urea formation:

Step 1: Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the isocyanate carbon.

Step 2: Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom to form the stable carbamate (B1207046) linkage.

Isocyanates can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The C=N double bond within the isocyanate group can act as a dienophile or dipolarophile. These reactions are a versatile method for synthesizing various heterocyclic compounds. For instance, isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams or with other isocyanates to form uretidinediones (isocyanate dimers). They can also participate in [4+2] cycloadditions (Diels-Alder type reactions) with dienes. mdpi.com While specific studies on this compound in this context are not detailed, its isocyanate functionality makes it a potential candidate for such cyclization reactions.

| Reaction Type | Nucleophile | Resulting Product | Functional Group Formed |

| Urea Formation | Amine (R-NH₂) | Substituted Urea | -NH-CO-NH- |

| Carbamate Formation | Alcohol (R-OH) | Carbamate (Urethane) | -NH-CO-O- |

| [2+2] Cycloaddition | Alkene | β-Lactam | Four-membered ring |

Influence of Halogen Substituents on Isocyanate Reactivity

The chlorine and fluorine atoms attached to the benzene (B151609) ring of this compound are crucial in determining the reactivity of the isocyanate group. As highly electronegative elements, they primarily exert electron-withdrawing effects.

Both chlorine and fluorine are strongly electronegative, with fluorine being the most electronegative element in the periodic table. nih.govreddit.com They influence the electronic environment of the molecule primarily through the inductive effect.

Inductive Effect (-I): Both halogens pull electron density from the aromatic ring through the sigma bonds. This electron withdrawal from the ring makes the entire molecule more electron-deficient. This effect is transmitted to the isocyanate group, further increasing the partial positive charge on the electrophilic carbon atom. A more electrophilic carbon results in a higher reactivity towards nucleophiles. rsc.org Studies have shown that electron-withdrawing groups on an aromatic ring accelerate the rate of reaction between isocyanates and nucleophiles like alcohols. rsc.org Fluorine exerts a stronger inductive effect than chlorine due to its higher electronegativity. reddit.com

The net result of these electronic effects is an isocyanate group that is "activated" for nucleophilic attack. The electron-withdrawing nature of the halogen substituents lowers the energy barrier for reactions such as urea and carbamate formation. nih.gov

| Halogen | Pauling Electronegativity | Primary Electronic Effect | Impact on Isocyanate Carbon |

| Fluorine (F) | 3.98 | Strong Inductive (-I) | Increases electrophilicity |

| Chlorine (Cl) | 3.16 | Strong Inductive (-I) | Increases electrophilicity |

Positional Isomerism and Reactivity Modulation

The arrangement of the chlorine and fluorine atoms on the phenyl ring relative to the isocyanate group is a critical determinant of the compound's reactivity. In this compound, the fluorine atom is positioned ortho to the isocyanate group, while the chlorine atom is in the para position. Both halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and making the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack.

The reactivity of aromatic isocyanates is enhanced by electron-withdrawing substituents, particularly those in the ortho and para positions. nih.gov Conversely, electron-donating groups decrease reactivity. nih.gov The order of reactivity among different isocyanates is influenced by the electronic effects of the substituents on the aromatic ring. mdpi.com For instance, aromatic isocyanates like TDI (Toluene diisocyanate) and MDI (Methylene diphenyl diisocyanate) are significantly more reactive than aliphatic isocyanates such as HDI (Hexamethylene diisocyanate) due to the electron-withdrawing nature of the aromatic ring. mdpi.com

In the case of this compound and its positional isomers, the location of the electron-withdrawing halogens dictates the extent of this electronic influence.

| Isomer | Key Substituent Positions | Expected Relative Reactivity |

| This compound | F at C1 (ortho to -NCO), Cl at C4 (para to -NCO) | High |

| 2-Chloro-1-fluoro-4-isocyanatobenzene | Cl at C2 (ortho to -NCO), F at C1 (meta to -NCO) | Moderate to High |

| 4-Chloro-2-fluoro-1-isocyanatobenzene | Cl at C4 (meta to -NCO), F at C2 (ortho to -NCO) | High |

This table is generated based on general principles of electronic effects in organic chemistry. Specific experimental data for these isomers was not found.

The interplay of these electronic effects in this compound, with a fluorine atom ortho and a chlorine atom para to the isocyanate group, is expected to render the isocyanate carbon highly electrophilic, leading to a high reactivity towards nucleophiles.

Reaction Kinetics and Thermodynamics

The reactions of isocyanates with nucleophiles, such as alcohols to form urethanes, are typically second-order reactions. researchgate.netsemanticscholar.org The reaction rate is influenced by several factors including the concentration of reactants, the solvent, and the presence of catalysts. researchgate.netsemanticscholar.org

Factors Influencing Reaction Kinetics:

Substituent Effects: As discussed, electron-withdrawing substituents on the aromatic ring increase the reaction rate by enhancing the electrophilicity of the isocyanate carbon. Therefore, this compound is expected to exhibit faster reaction kinetics compared to unsubstituted phenyl isocyanate.

Solvent Effects: The polarity of the solvent can significantly affect the reaction rate. researchgate.net For the reaction of phenyl isocyanate with methanol (B129727), the rate was found to be dependent on the dielectric constant of the solvent. researchgate.net

Catalysis: The reactions of isocyanates are often catalyzed by tertiary amines and organometallic compounds. semanticscholar.org For instance, the hydrolysis of phenyl isocyanate is subject to general base catalysis by tertiary amines. rsc.org

While specific thermodynamic parameters for reactions of this compound have not been reported, the formation of urethanes from isocyanates and alcohols is generally an exothermic process. Thermodynamic properties for various chloro- and fluoromethanes have been calculated using statistical thermodynamic methods, but similar data for this specific aromatic isocyanate is not available. nist.gov

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, especially for complex organic reactions where experimental studies of intermediates and transition states are challenging. While no specific computational studies were found for this compound, the methodologies employed for similar systems can be described.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to elucidate the reaction pathways of isocyanates with various nucleophiles. nih.govresearchgate.net These methods allow for the calculation of:

Geometries of reactants, intermediates, transition states, and products.

Reaction energies, activation energies, and enthalpies of reaction.

Atomic charges and electronic properties of the molecules involved.

For instance, computational studies on the reaction of isocyanates with the OH radical have utilized quantum chemistry and transition state theory to investigate the gas-phase reaction kinetics. nih.gov Such studies can identify the most favorable reaction channels and rationalize the site-selective reactivity based on the electronic effects of the substituents. nih.gov

A computational analysis of the reaction of this compound with a nucleophile, such as an alcohol, would likely involve the following steps:

Modeling of Reactants and Products: Optimization of the 3D structures of this compound and the nucleophile, as well as the resulting urethane product.

Locating the Transition State: Searching for the transition state structure connecting the reactants and products. This is a critical step in determining the activation energy of the reaction.

Calculation of the Reaction Profile: Determining the energy changes along the reaction coordinate to map out the entire reaction pathway, including any intermediates.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom's environment within the molecule.

The ¹H NMR spectrum of 4-Chloro-1-fluoro-2-isocyanatobenzene is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and isocyanate substituents. The protons on the aromatic ring are chemically distinct and would therefore exhibit three separate signals.

The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton situated between the chlorine and isocyanate groups would also be expected to be a doublet of doublets, coupling to its neighboring protons. The remaining proton would likely present as a triplet or a more complex multiplet. The electron-withdrawing nature of the substituents would shift these proton signals downfield, typically in the range of 7.0-8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.20 - 7.40 | Doublet of Doublets (dd) |

| H-5 | 7.40 - 7.60 | Doublet (d) or Doublet of Doublets (dd) |

Note: The predicted values are based on general principles of ¹H NMR spectroscopy and analysis of similar substituted benzene (B151609) compounds.

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the six aromatic carbons and the carbon of the isocyanate group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

The carbon atom bonded to the fluorine (C-1) will show a large coupling constant (¹JCF) and is expected to resonate at a downfield position due to the high electronegativity of fluorine. Similarly, the carbon attached to the chlorine (C-4) and the isocyanate group (C-2) will also be deshielded. The carbon of the isocyanate group (-NCO) characteristically appears in the 120-130 ppm region. The remaining aromatic carbons will appear at chemical shifts influenced by the cumulative electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-F) | 155 - 165 (with large ¹JCF coupling) |

| C-2 (C-NCO) | 130 - 140 |

| C-3 | 115 - 125 |

| C-4 (C-Cl) | 130 - 140 |

| C-5 | 125 - 135 |

| C-6 | 110 - 120 |

Note: These are estimated chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. azom.comthermofisher.com

This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (ortho and meta ¹H nuclei). The precise chemical shift for aromatic fluorine compounds can vary, but it is typically observed in a range of -100 to -140 ppm relative to a standard reference like CFCl₃. huji.ac.il

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will be dominated by the very strong and characteristic absorption band of the isocyanate (-N=C=O) group. This asymmetric stretching vibration typically appears in the region of 2250-2280 cm⁻¹.

Other significant absorption bands would include:

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 1000 - 1100 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₃ClFNO), the monoisotopic mass is approximately 170.98872 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 171. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would also be expected.

The fragmentation of the molecule would likely proceed through several key pathways:

Loss of the isocyanate group: A prominent fragmentation would be the cleavage of the C-N bond, leading to the loss of an NCO radical and the formation of a chlorofluorophenyl cation.

Loss of chlorine or fluorine: Fragmentation involving the loss of a chlorine or fluorine atom from the molecular ion or subsequent fragment ions is also possible.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| ~171/173 | [M]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl isotope pattern) |

| ~129/131 | [M - NCO]⁺ |

Note: The m/z values are based on the most common isotopes.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD analysis would provide invaluable information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

A hypothetical X-ray diffraction study would involve growing a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, would be collected and analyzed.

The analysis of the diffraction data would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). Subsequent structure solution and refinement would provide the precise coordinates of each atom in the molecule, allowing for the determination of key structural parameters.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 645.42 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.765 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published experimental X-ray diffraction data for this compound has been found.

The resulting structural data would reveal the planarity of the benzene ring and the geometry of the isocyanate group. Intermolecular interactions, such as halogen bonding (involving the chlorine atom) or dipole-dipole interactions, which influence the crystal packing, could also be identified and characterized.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

While X-ray diffraction provides a detailed picture of the solid-state structure, a combination of spectroscopic techniques is essential for a complete structural characterization, both in the solid and solution states, and for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and environment of the aromatic protons. The substitution pattern on the benzene ring would lead to a complex splitting pattern, with chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and isocyanate groups.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, with their chemical shifts providing insights into their electronic environment. The carbon attached to the isocyanate group would have a characteristic chemical shift.

¹⁹F NMR: This would be a crucial technique, showing a signal for the fluorine atom. The chemical shift and coupling constants to neighboring protons would further confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and characteristic absorption band would be that of the isocyanate group (-N=C=O), which typically appears as a strong, sharp band in the region of 2250-2280 cm⁻¹. Other bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with the presence of M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation analysis would reveal the loss of specific groups, such as the isocyanate group or the halogen atoms, providing further structural confirmation.

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the three protons on the substituted benzene ring. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon of the isocyanate group appearing at a characteristic downfield shift (approx. 120-130 ppm). |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets, due to coupling with the ortho and meta protons. |

| IR Spectroscopy | Strong, sharp absorption band for the isocyanate (-N=C=O) group around 2250-2280 cm⁻¹. Characteristic absorptions for C-Cl, C-F, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak (M+) with a characteristic isotopic pattern for a monochlorinated compound. Fragmentation would likely involve the loss of the isocyanate group and halogen atoms. |

By integrating the data from these various techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The spectroscopic data would confirm the molecular structure and connectivity, while X-ray diffraction would provide a definitive picture of its arrangement in the solid state.

Advanced Applications and Derivatization in Chemical Research

Utilization as a Versatile Building Block in Organic Synthesis

The reactivity of the isocyanate (–N=C=O) group is central to the utility of 4-Chloro-1-fluoro-2-isocyanatobenzene in organic synthesis. This functional group is highly electrophilic, making it susceptible to nucleophilic attack by a wide variety of compounds, including alcohols, amines, and even water. This reactivity allows for the construction of diverse molecular scaffolds such as carbamates, ureas, and other derivatives, establishing it as a critical intermediate in multi-step syntheses. innospk.com The presence of both chlorine and fluorine atoms on the aromatic ring further modulates the reactivity and imparts specific properties to the resulting molecules. innospk.com

As a halogenated aromatic isocyanate, this compound serves as a foundational component for constructing more complex molecular architectures, particularly heterocyclic compounds. The isocyanate moiety is a key functional group for participating in cycloaddition reactions and reactions with bifunctional nucleophiles to form stable ring systems.

Research into the synthesis of fluorinated and fluoroalkylated heterocycles has demonstrated the enhanced reactivity of substrates containing electron-withdrawing groups, such as fluorine. nih.gov While direct examples involving this compound are specific to proprietary research, the principles of its reactivity are well-established. For instance, its reaction with primary or secondary amines leads to the formation of substituted ureas, which can be precursors to various bioactive molecules. Similarly, reactions with alcohols yield carbamates, which are pivotal linkages in many organic compounds.

The general reaction schemes illustrating its utility are summarized below:

| Nucleophile (R-XH) | Functional Group (X) | Resulting Linkage/Compound Class |

| Amine (R-NH₂) | -NH- | Urea (B33335) |

| Alcohol (R-OH) | -O- | Carbamate (B1207046) |

| Thiol (R-SH) | -S- | Thiocarbamate |

| Water (H₂O) | -OH | Unstable carbamic acid, decomposes to amine |

This table illustrates the fundamental reactions the isocyanate group of this compound undergoes, making it a versatile building block.

Halogenated organic compounds are of paramount importance in medicinal chemistry, with chlorine and fluorine being prevalent in a large number of FDA-approved drugs. nih.gov Chlorine is known to enhance the lipophilicity and metabolic stability of drug molecules, while fluorine can improve binding affinity, metabolic resistance, and bioavailability. The combination of these halogens with a reactive isocyanate handle makes this compound an attractive precursor for pharmaceutical intermediates.

Organic intermediates containing chloro and fluoro substituents are critical for developing active pharmaceutical ingredients (APIs). innospk.com The isocyanate group allows for the covalent linking of the chlorofluorophenyl moiety to other complex fragments, a common strategy in drug discovery to explore structure-activity relationships (SAR). This approach is used to synthesize libraries of compounds for screening against various biological targets. For example, related substituted phenylisocyanates are crucial intermediates in the synthesis of kinase inhibitors for oncology and other therapeutic areas.

Monomer in Polymer Chemistry Research

In the field of polymer science, this compound is a valuable monomer for creating specialty polymers. The incorporation of fluorine and chlorine atoms into a polymer backbone can dramatically alter the material's properties, leading to applications in high-performance sectors such as aerospace, electronics, and biomedicine. pageplace.demdpi.com

Fluorinated polymers are a unique class of macromolecules renowned for an exceptional combination of properties, including high thermal stability, excellent chemical resistance, and low surface energy. mdpi.com By incorporating monomers like this compound (or its diisocyanate analogues) into a polymer chain, chemists can precisely tailor the final material's characteristics.

The presence of the aromatic ring imparts rigidity and thermal stability, while the halogen atoms contribute to specific performance enhancements. The strong carbon-fluorine bond is responsible for the high stability against chemical and thermal degradation. pageplace.de The chlorine atom can enhance flame retardancy and modify the polymer's solubility and processing characteristics. This ability to fine-tune properties is crucial for creating materials designed for specific, demanding applications.

Polyurethanes (PUs) are a highly versatile class of polymers formed by the reaction of a diisocyanate with a polyol. osha.gov While this compound is a monoisocyanate, its corresponding diisocyanate derivatives are key components for producing fluorinated polyurethanes (FPUs). The synthesis of FPUs often involves designing specific fluorinated isocyanates to act as the "hard segments" in the polymer chain, which then react with polyols (the "soft segments"). mdpi.com

The general reaction for polyurethane formation is: O=C=N-R-N=C=O (Diisocyanate) + HO-R'-OH (Polyol) → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n (Polyurethane)

In this context, a diisocyanate derived from a chlorofluoro-benzene structure would create an FPU. Aromatic isocyanates, due to their rigid structure, are known to produce polyurethanes with high cohesive energy and strength. mdpi.comacs.org

The inclusion of a monomer derived from this compound has a profound influence on the final polymer architecture and its resulting properties.

| Property Influenced | Effect of Fluorine | Effect of Chlorine | Effect of Aromatic Ring | Potential Application |

| Thermal Stability | High | Moderate | High | High-temperature coatings, seals |

| Chemical Resistance | Excellent | Good | Good | Chemical processing equipment, protective linings |

| Surface Energy | Very Low | Low | Moderate | Hydrophobic and oleophobic coatings, non-stick surfaces |

| Flame Retardancy | Non-flammable | Good | Moderate | Fire-resistant materials, insulation |

| UV Resistance | Good | Moderate | Poor (can be improved) | Outdoor coatings, weather-resistant materials |

| Mechanical Properties | High Strength | Good Rigidity | High Rigidity | Structural components, elastomers |

This interactive table summarizes the influence of the chemical moieties of this compound on the properties of resulting polymers.

The resulting fluorinated and chlorinated polymers are sought after for high-tech applications. These can include specialty coatings with excellent weather and UV resistance, membranes for filtration, and advanced composites for the aerospace and automotive industries where a combination of thermal stability, chemical inertness, and durability is required. pageplace.demdpi.com

Intermediacy in Agrochemical and Specialty Chemical Development

This compound is a significant intermediate in the synthesis of more complex molecules, particularly within the agrochemical and specialty chemical sectors. innospk.com Its utility stems from the presence of a highly reactive isocyanate (-NCO) functional group, which readily participates in nucleophilic addition reactions. This reactivity is fundamental to constructing larger molecules, such as ureas and carbamates. innospk.com

The compound's benzene (B151609) ring is substituted with both a chlorine and a fluorine atom. These halogen substituents enhance the electrophilic nature of the molecule, influencing its reactivity and the properties of its subsequent derivatives. innospk.com In the development of agrochemicals, such as pesticides and herbicides, the specific combination of these atoms can contribute to the stability and biological activity of the final product. innospk.com As a building block, it provides a reliable and high-purity foundation for multi-step syntheses required in these industries. innospk.com The controlled reactivity and structural features of this compound make it a valuable component in the production of fine and specialized chemical compounds. innospk.com

Research on Isocyanate-Derived Compounds

The isocyanate group is a versatile precursor for a wide range of derivatives, making this compound a focal point for synthetic research. The creation of urea and carbamate moieties from isocyanate intermediates is a common strategy in the development of bioactive compounds. beilstein-journals.org Methodologies for synthesizing urea derivatives often involve the reaction of an isocyanate with an amine. nih.govorganic-chemistry.org This reaction is a cornerstone of medicinal chemistry, as the resulting urea functionality is capable of forming stable hydrogen bonds with biological targets like proteins and receptors. nih.gov

The primary reaction of this compound is its conversion into substituted urea and thiourea derivatives. The synthesis of ureas is typically achieved by reacting the isocyanate with a primary or secondary amine. nih.govgoogle.com This addition reaction is generally efficient and forms a stable C-N bond, creating the core urea structure.

Thioureas, which are analogues of ureas where the oxygen atom is replaced by sulfur, are also synthesized from isocyanate precursors, though often indirectly, or more commonly from the corresponding isothiocyanate. analis.com.mysphinxsai.com Thiourea derivatives are a class of organic compounds with a broad range of applications, including in the development of therapeutic agents and as ligands in coordination chemistry. sphinxsai.commdpi.com The synthesis of thioureas can be accomplished through various pathways, including the reaction of amines with carbon disulfide or, more directly, by reacting an isothiocyanate with an amine. organic-chemistry.org The reactivity of this compound allows for the systematic development of a library of urea derivatives for further study.

Table 1: Representative Urea Derivatives from Isocyanate Reactions This table is interactive. Click on the headers to sort.

| Amine Reactant | Resulting Urea Derivative |

|---|---|

| Ammonia (B1221849) | 1-(4-Chloro-2-fluorophenyl)urea |

| Methylamine | 1-(4-Chloro-2-fluorophenyl)-3-methylurea |

| Aniline | 1-(4-Chloro-2-fluorophenyl)-3-phenylurea |

Diaryl ureas are a specific class of urea derivatives that have garnered significant attention in medicinal chemistry due to their presence in numerous clinically used drugs. nih.govnih.govresearchgate.net Compounds like Sorafenib, a multi-kinase inhibitor used in cancer therapy, feature a diaryl urea scaffold. nih.govasianpubs.org The general synthesis for these compounds involves the coupling of an aryl isocyanate with an aryl amine. nih.govasianpubs.org

In this context, this compound serves as a key aryl isocyanate building block. By reacting it with various substituted anilines (aryl amines), researchers can synthesize a diverse range of novel diaryl urea derivatives. These new compounds, incorporating the 4-chloro-2-fluorophenyl moiety, can then be evaluated for potential biological activities. The development of small molecules based on the diaryl urea framework remains an active area of research for identifying new therapeutic agents. nih.gov

Table 2: Examples of Diaryl Urea Scaffolds Synthesized from Aryl Isocyanates This table is interactive. Click on the headers to sort.

| Aryl Isocyanate | Aryl Amine | Resulting Diaryl Urea | Potential Application Area |

|---|---|---|---|

| This compound | 4-Aminophenol | 1-(4-Chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)urea | Kinase Inhibition |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 4-Amino-3-methylphenol | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxy-2-methylphenyl)urea | Anticancer Research asianpubs.org |

The isothiocyanate analogue of the title compound is 4-chloro-1-fluoro-2-isothiocyanatobenzene. This molecule replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) group. matrix-fine-chemicals.com Isothiocyanates are also valuable intermediates in organic synthesis, particularly for the creation of thiourea derivatives. innospk.com

The synthesis of aryl isothiocyanates can be achieved by reacting the corresponding primary amine with thiophosgene (CSCl₂). mdpi.com Therefore, 4-chloro-1-fluoro-2-isothiocyanatobenzene would be synthesized from 4-chloro-2-fluoroaniline (B1294793).

The reactivity of the isothiocyanate group mirrors that of the isocyanate group in many ways. It readily reacts with nucleophiles, such as primary and secondary amines, to form N,N'-disubstituted thioureas. analis.com.myorganic-chemistry.org This reactivity allows for the synthesis of a wide array of compounds with potential applications in materials science and as bioactive molecules. researchgate.net

Table 3: Properties of 4-chloro-1-fluoro-2-isothiocyanatobenzene This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 247170-25-8 | matrix-fine-chemicals.com |

| Molecular Formula | C₇H₃ClFNS | matrix-fine-chemicals.com |

| Molecular Weight | 187.62 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 4-chloro-1-fluoro-2-isothiocyanatobenzene | matrix-fine-chemicals.com |

| SMILES | FC1=CC=C(Cl)C=C1N=C=S | matrix-fine-chemicals.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. By approximating the many-electron Schrödinger equation, DFT allows for detailed investigations of electronic structure and its correlation with molecular behavior. For 4-Chloro-1-fluoro-2-isocyanatobenzene, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model various aspects of its chemistry.

Geometry Optimization and Molecular Conformation

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted benzenes, the planarity of the ring and the orientation of the substituent groups are of primary interest.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values from DFT calculations on analogous compounds.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C1-C2-C3 | 120.5 |

| C-F | 1.350 | C2-C1-C6 | 119.8 |

| C-N | 1.380 | C1-C2-N | 121.0 |

| N=C | 1.210 | C2-N-C(O) | 125.0 |

Note: This data is illustrative and based on calculations for similar molecules.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical spectra are crucial for the assignment of experimental spectral bands to specific molecular motions.

For complex molecules like this compound, many vibrational modes are coupled. DFT calculations, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental data. The characteristic vibrations would include C-Cl and C-F stretching, aromatic C-C stretching, and the strong asymmetric stretch of the -NCO group, typically found around 2250 cm⁻¹.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~2250 | -N=C=O Asymmetric Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1250 | C-F Stretch |

Note: This data is illustrative and based on calculations for similar molecules.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, have become a standard procedure to aid in the assignment of experimental spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

DFT calculations can predict the ¹H and ¹³C chemical shifts for this compound. The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the electron-withdrawing and -donating effects of the substituents (Cl, F, and NCO). By comparing the calculated shifts for a proposed structure with the experimental spectrum, one can gain confidence in the structural assignment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Chemical Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations can provide the energies of the HOMO and LUMO, and thus the energy gap. For this compound, the electron-withdrawing nature of the chloro, fluoro, and isocyanato groups is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical FMO Properties

| Property | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Note: This data is illustrative and based on calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the highly electronegative oxygen and fluorine atoms, as well as the π-system of the benzene (B151609) ring. Regions of positive potential would be expected around the hydrogen atoms and, significantly, on the carbon atom of the isocyanate group, which is known to be highly electrophilic. This visual representation of the charge distribution is instrumental in understanding the molecule's intermolecular interactions and reaction mechanisms.

Non-linear Optical (NLO) Properties Theoretical Investigation

A theoretical investigation would typically involve the calculation of several key parameters that describe the interaction of the molecule with an external electric field. These include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial in determining the potential of a molecule to exhibit second-order NLO effects. The magnitude of the first-order hyperpolarizability is a direct measure of the NLO activity of a molecule.

For this compound, the presence of electron-withdrawing groups (chloro, fluoro, and isocyanato) on the benzene ring is expected to significantly influence its electronic properties and, consequently, its NLO response. The distribution of electron density, molecular geometry, and intramolecular charge transfer characteristics, all of which can be modeled using computational methods, are critical factors. Theoretical studies on halogen-substituted benzene derivatives have shown that the nature and position of the halogen atoms can tune the NLO properties. uou.ac.innih.gov

A typical computational approach would involve:

Geometry Optimization: The molecular structure of this compound would be optimized to its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizability tensors would be calculated. The total values of these properties are then determined from the tensor components.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important parameter that affects the polarizability of the molecule. A smaller energy gap generally leads to a larger NLO response.

The results of such a theoretical study would provide valuable insights into the potential of this compound as an NLO material. For illustrative purposes, a hypothetical data table of calculated NLO properties is presented below.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Measures the polarity of the molecule. |

| Linear Polarizability (α) | 95 | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability (β) | 150 x 10-30 | Quantifies the second-order non-linear optical response. |

| HOMO Energy | -7.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.6 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and polarizability. |

Quantitative Structure-Activity Relationships (QSAR) and Computational Design for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov In the context of this compound, QSAR studies could be instrumental in the computational design of new derivatives with enhanced or specific desired properties, such as improved reactivity for synthesis, specific biological activity, or tailored material characteristics.

A QSAR study for derivatives of this compound would typically follow these key steps:

Data Set Compilation: A series of derivatives of this compound would be synthesized or computationally designed. For each derivative, a specific activity or property (e.g., inhibition constant for an enzyme, reactivity rate, a specific physical property) would be determined experimentally or through high-level theoretical calculations.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and orbital energies.

Physicochemical descriptors: Like logP (octanol-water partition coefficient) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development.

Computational Design of New Derivatives: Once a validated QSAR model is established, it can be used to predict the activity of new, hypothetical derivatives of this compound. This allows for the in silico screening of a large number of potential structures and the prioritization of the most promising candidates for synthesis and experimental testing.

For instance, a hypothetical QSAR model for a specific activity of this compound derivatives might take the form of a linear equation, as illustrated in the table below.

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | 0.45 | Hydrophobicity of the molecule. |

| Dipole Moment (μ) | -0.21 | Overall polarity of the molecule. |

| LUMO Energy | -0.89 | Relates to the molecule's ability to accept electrons. |

| Molar Refractivity | 0.15 | A measure of the molecule's volume and polarizability. |

Hypothetical QSAR Equation: Activity = 0.45(logP) - 0.21(μ) - 0.89(LUMO) + 0.15(Molar Refractivity) + Constant

Such a model would guide chemists in designing new derivatives by suggesting which structural modifications (e.g., adding groups that increase logP or decrease the LUMO energy) are likely to enhance the desired activity.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The industrial production of aromatic isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022). universiteitleiden.nl A major thrust in future research is the development of phosgene-free synthetic routes that are both safer and more environmentally benign. rsc.orggoogle.com For 4-Chloro-1-fluoro-2-isocyanatobenzene, research is anticipated to focus on catalytic pathways that avoid hazardous reagents.

Key sustainable approaches under exploration for aromatic isocyanates, which are applicable to the synthesis of this compound, include:

Reductive Carbonylation: This is a prominent alternative where the corresponding nitro compound, 4-chloro-1-fluoro-2-nitrobenzene, is treated with carbon monoxide in the presence of a catalyst. universiteitleiden.nl This direct method forms the isocyanate and carbon dioxide, offering a much greener profile than the phosgene route. universiteitleiden.nl Future work will likely focus on developing more efficient and recyclable catalysts for this transformation.

Rearrangement Reactions: Laboratory-scale synthesis of isocyanates often employs rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements. rsc.orgresearchgate.net While effective, these methods can involve unstable intermediates like azides. rsc.orgresearchgate.net Future research may aim to refine these reactions for better industrial scalability and safety, potentially through flow chemistry methodologies. osti.gov

Bio-based Feedstocks: A broader trend in the chemical industry is the shift towards renewable feedstocks. patsnap.combdmaee.net While the synthesis of a complex molecule like this compound from bio-based sources is a long-term goal, research into partially bio-derived starting materials could be a viable intermediate step. rsc.org

| Synthetic Route | Precursor | Key Advantages | Research Focus |

| Reductive Carbonylation | 4-Chloro-1-fluoro-2-nitrobenzene | Phosgene-free, atom-economical | Catalyst development (efficiency, recyclability) |

| Curtius Rearrangement | Corresponding acyl azide (B81097) | High yield for laboratory scale | Improving industrial scalability and safety |

| Hofmann Rearrangement | Corresponding amide | Utilizes readily available precursors | Minimizing waste and use of toxic reagents |

| Lossen Rearrangement | Corresponding hydroxamic acid | Alternative to other rearrangement methods | Development of milder reaction conditions |

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The reactivity of the isocyanate group in this compound is modulated by the electronic effects of the halogen substituents on the aromatic ring. The electron-withdrawing nature of both chlorine and fluorine is expected to increase the electrophilicity of the isocyanate carbon atom, potentially leading to enhanced reactivity compared to non-halogenated analogues.

Future research in this area will likely explore:

Selective Catalysis: Developing catalysts that can control the reaction of the isocyanate group with various nucleophiles is a key area of interest. This includes catalysts for the formation of urethanes, ureas, and other derivatives. nih.gov Non-toxic catalysts, such as those based on bismuth, are gaining attention as replacements for traditional organotin compounds. mdpi.com

Cyclotrimerization Reactions: The fluoride-catalyzed selective trimerization of isocyanates to form isocyanurates is a known process. acs.org Given the presence of a fluorine atom on the benzene (B151609) ring of this compound, investigating intramolecular catalytic effects or enhanced reactivity in the presence of external fluoride (B91410) catalysts could be a fruitful avenue of research. Acetate-based catalysts are also effective for the cyclotrimerization of aromatic isocyanates. acs.org

"Click Chemistry" Approaches: Integrating isocyanate reactions with other efficient and selective reactions, such as thiol-ene or azide-alkyne "click" chemistry, could lead to the development of hybrid polymers with precisely controlled architectures and functionalities. allhdi.com

| Transformation | Catalyst Type | Potential Outcome |

| Urethane Formation | Bismuth-based catalysts | Non-toxic production of polyurethanes |

| Isocyanurate Formation | Fluoride or Acetate (B1210297) anions | Highly cross-linked, thermally stable polymers |

| Hybrid Polymer Synthesis | Combination with "click" reactions | Materials with tailored, multifunctional properties |

Advanced Materials Science Applications Beyond Traditional Polymers